Ethyl 2-amino-6-(trifluoromethyl)nicotinate

Description

Molecular Composition and Registry Information

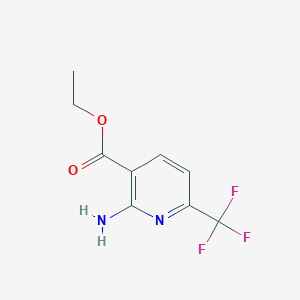

Ethyl 2-amino-6-(trifluoromethyl)nicotinate is officially catalogued under the Chemical Abstracts Service registry number 890302-01-9. The compound possesses the molecular formula C9H9F3N2O2, which reflects its composition of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of this compound has been precisely determined to be 234.18 grams per mole, making it a relatively compact organic molecule despite its complex substitution pattern.

The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as ethyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate. This naming convention clearly indicates the structural arrangement where the pyridine ring serves as the core scaffold, with specific substituents positioned at defined locations. The ethyl ester functionality is located at the 3-position of the pyridine ring, while the amino group occupies the 2-position and the trifluoromethyl group is situated at the 6-position.

Structural Representation and Connectivity

The structural connectivity of ethyl 2-amino-6-(trifluoromethyl)nicotinate can be precisely described through its canonical Simplified Molecular Input Line Entry System representation: CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)N. This notation provides a complete description of the atomic connectivity and bonding patterns within the molecule. The compound features a pyridine ring system that serves as the central aromatic framework, with the nitrogen atom of the pyridine ring positioned to create the characteristic nicotinic acid derivative structure.

The three-dimensional molecular architecture reveals important spatial relationships between the various functional groups. The trifluoromethyl group at the 6-position introduces significant steric bulk and electronic effects that influence both the chemical reactivity and physical properties of the molecule. The amino group at the 2-position provides opportunities for hydrogen bonding interactions and serves as a potential site for further chemical modifications. The ethyl ester group contributes to the overall lipophilicity of the compound while maintaining the potential for hydrolysis under appropriate conditions.

Propriétés

IUPAC Name |

ethyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-6(9(10,11)12)14-7(5)13/h3-4H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWBXHBOURLVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-amino-6-(trifluoromethyl)nicotinate has shown potential in the development of new pharmaceuticals. Its structural similarity to nicotinic acid derivatives makes it a candidate for modifying existing drugs or developing new ones targeting various diseases. Notably, research indicates its potential as an inhibitor of HIV-1 reverse transcriptase, a critical enzyme in viral replication .

Antimicrobial Activity

Compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Ethyl 2-amino-6-(trifluoromethyl)nicotinate has been studied for its ability to inhibit specific bacterial strains, suggesting its application in developing new antibacterial agents .

Agrochemical Development

The compound is also explored in agrochemical applications due to its potential as a pesticide or herbicide. Its structural characteristics may allow it to interact effectively with biological targets in pests or weeds, leading to effective pest control solutions .

Synthesis and Modification

The synthesis of Ethyl 2-amino-6-(trifluoromethyl)nicotinate can be achieved through various methods, including:

- Amine Substitution Reactions : Utilizing starting materials such as trifluoromethyl pyridine derivatives.

- Esterification Techniques : Combining nicotinic acid derivatives with ethyl alcohol under acidic conditions .

These synthetic routes are crucial for producing the compound in sufficient quantities for research and application development.

Case Study 1: Antiviral Activity

A study investigated the inhibitory effects of Ethyl 2-amino-6-(trifluoromethyl)nicotinate on HIV-1 reverse transcriptase. The findings indicated that modifications to the compound's structure could enhance its efficacy as an antiviral agent, providing a potential lead for future drug development.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of this compound revealed significant activity against various bacterial strains. The study highlighted the importance of the trifluoromethyl group in enhancing interaction with bacterial enzymes, suggesting pathways for developing new antibiotics .

Mécanisme D'action

The mechanism by which Ethyl 2-amino-6-(trifluoromethyl)nicotinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the amino group facilitates interactions with biological macromolecules.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The biological and chemical properties of nicotinate derivatives are highly dependent on substituents. Below is a comparative analysis of Ethyl 2-amino-6-(trifluoromethyl)nicotinate with key analogs:

Table 1: Structural and Functional Comparison

Activité Biologique

Ethyl 2-amino-6-(trifluoromethyl)nicotinate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, as well as insights into its mechanism of action.

Chemical Structure and Properties

Ethyl 2-amino-6-(trifluoromethyl)nicotinate is characterized by:

- Amino Group : Located at the second position of the pyridine ring.

- Trifluoromethyl Group : Positioned at the sixth carbon, significantly enhancing the compound's lipophilicity.

This structural configuration contributes to its ability to penetrate cell membranes and interact with various biological targets, which is crucial for its pharmacological effects.

The trifluoromethyl group enhances the compound's lipophilicity, facilitating membrane penetration. The amino group can form hydrogen bonds with biological molecules, influencing their function and modulating several biochemical pathways. This dual interaction is believed to be responsible for the compound's diverse biological activities .

Antimicrobial Activity

Research indicates that Ethyl 2-amino-6-(trifluoromethyl)nicotinate exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities are reported to be in the range of 6.25 to 12.5 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 12.5 |

Anticancer Activity

Ethyl 2-amino-6-(trifluoromethyl)nicotinate has also been evaluated for its anticancer potential. A study conducted by the National Cancer Institute (NCI) revealed that derivatives of this compound exhibited significant growth inhibition against various human cancer cell lines, with GI50 values in the low micromolar range. The most potent derivatives showed nanomolar potency without exhibiting toxicity in animal models .

| Cell Line | GI50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | <1 |

| NUGC-3 (Gastric) | <0.5 |

| SK-Hep-1 (Liver) | <0.8 |

Antiviral Activity

In addition to its antimicrobial and anticancer properties, Ethyl 2-amino-6-(trifluoromethyl)nicotinate has shown promise as an antiviral agent. It has been studied as a dual inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H function, with several derivatives inhibiting viral replication in cell-based assays at low micromolar concentrations .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study found that Ethyl 2-amino-6-(trifluoromethyl)nicotinate derivatives exhibited broad-spectrum antibacterial activity, particularly against resistant strains like MRSA, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

- Anticancer Potential : In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cells effectively while sparing normal cells, highlighting their therapeutic potential with reduced side effects compared to conventional chemotherapeutics .

- HIV Inhibition : A series of compounds derived from this scaffold were tested for their ability to inhibit HIV replication, with some showing selectivity indices up to 10, indicating their potential as novel antiviral agents .

Méthodes De Préparation

Classical Condensation and Cyclization Route

One widely reported approach involves the condensation of ethyl 4-chloro-3-oxobutyrate with trifluoromethyl-substituted olefinic ketones, followed by amination and ring closure to form the nicotinate core.

- Step 1: Condensation of ethyl 4-chloro-3-oxobutyrate with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in acetic acid with ammonium acetate as the nitrogen source.

- Step 2: Cyclization and amination under controlled temperature (around 50 °C) to form the ethyl 2-amino-6-(trifluoromethyl)nicotinate intermediate.

- Step 3: Workup involves solvent removal under reduced pressure, extraction with dichloromethane, and purification by column chromatography.

- Incomplete conversion and prolonged reaction times.

- Formation of enamines as major byproducts that complicate purification.

- Harsh reaction conditions requiring anhydrous solvents and careful ammonia handling.

- Moderate overall yields (~74% purity and ~77% combined yield for initial steps).

This method is described in detail in patent CN114716320A and patent WO2006059103A2, which also highlight the difficulty in scaling due to side reactions and purification complexity.

One-Pot Three-Component Reaction

An alternative modern approach uses a one-pot three-component condensation involving:

- A substituted acetyl pyridine derivative (e.g., acetyl triazole analogs),

- Aldehydes,

- Ethyl cyanoacetate or malononitrile,

- Catalyzed by ammonium acetate in glacial acetic acid under reflux for 6–8 hours.

This method yields substituted nicotinate derivatives including ethyl 2-amino-6-(trifluoromethyl)nicotinate analogs with good selectivity.

- The reaction proceeds via initial chalcone formation, followed by imine intermediate generation, Michael addition, and in situ oxidation/tautomerization to the final product.

- Yields reported are generally high (up to 82% for related compounds).

- The reaction conditions are milder compared to classical methods and allow for structural diversity by varying aldehyde components.

Spectroscopic data confirm the presence of amino groups (NH2) and ester functionalities, supporting the formation of the target nicotinate derivatives.

Etherification and Amination Route

Another reported synthesis involves:

- Etherification of ethyl 4-chloro-3-oxobutyrate with ethylene glycol monomethyl ether using sodium hydride in tetrahydrofuran (THF),

- Followed by amination and ring closure to introduce the amino group and form ethyl 2-((2-methoxyethoxy)methyl)-6-(trifluoromethyl)nicotinate.

This method has a lower yield (~36%) and involves hazardous reagents such as sodium hydride and ammonia gas. The reaction requires anhydrous conditions and careful control to avoid polymerization and side reactions.

Issues include intermolecular macromolecule formation and difficult purification due to byproducts.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Condensation & Cyclization | Ethyl 4-chloro-3-oxobutyrate, trifluoromethyl ketone, ammonium acetate, acetic acid, 50 °C | ~74 (purity), ~77 combined | Established route, direct cyclization | Side products (enamines), harsh conditions, purification difficulty |

| One-Pot Three-Component Reaction | Acetyl pyridine derivative, aldehydes, ethyl cyanoacetate/malononitrile, ammonium acetate, reflux in acetic acid | Up to 82 | Milder conditions, high yield, structural diversity | Longer reaction time (6–8 h), requires reflux setup |

| Etherification & Amination | Ethyl 4-chloro-3-oxobutyrate, ethylene glycol monomethyl ether, NaH, THF, ammonia | ~36 | Direct introduction of ether group | Low yield, hazardous reagents, difficult purification |

Research Findings and Optimization Notes

- The classical condensation method is widely adopted but suffers from incomplete conversion and formation of enamines that require chromatographic purification, limiting industrial scalability.

- The one-pot three-component reaction offers a more versatile and efficient alternative, enabling the synthesis of a variety of substituted nicotinate derivatives with better yields and milder conditions.

- Etherification routes, while chemically interesting, are less practical due to low yields and safety concerns.

- Optimization efforts focus on reaction time, temperature control, and catalyst choice to improve conversion and reduce byproducts.

- Spectroscopic analyses (NMR, IR, and carbon-fluorine coupling constants) confirm the structural integrity of the synthesized compounds and the presence of trifluoromethyl groups characteristic of these derivatives.

Q & A

Basic: What are the optimized synthetic routes for Ethyl 2-amino-6-(trifluoromethyl)nicotinate?

Answer:

The synthesis typically involves multi-step strategies, including condensation reactions and halogenation. For example:

- Claisen Condensation : Ethyl nicotinate derivatives can be synthesized via Claisen condensation using ethyl acetate and nicotinate esters under basic conditions. This method is adaptable for introducing trifluoromethyl groups via electrophilic substitution or halogen exchange .

- Halogenation : Bromine or chlorine substituents at specific positions (e.g., 2-bromo or 4-chloro analogs) can act as intermediates. Subsequent amination or trifluoromethylation steps are employed to achieve the target structure .

- Protecting Groups : Amino groups may require protection (e.g., using Boc or Fmoc groups) during synthesis to prevent side reactions .

Basic: What analytical techniques are recommended for characterizing Ethyl 2-amino-6-(trifluoromethyl)nicotinate?

Answer:

Critical techniques include:

- NMR Spectroscopy : , , and NMR confirm structural integrity, with NMR specifically tracking trifluoromethyl group orientation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and purity. Electron ionization (EI) spectra are useful for fragmentation pattern analysis .

- HPLC/UPLC : Reverse-phase chromatography with UV detection monitors reaction progress and purity, especially for polar intermediates .

Advanced: How can researchers investigate the biological activity of this compound?

Answer:

- Molecular Docking : Perform docking studies with retinoic acid receptors (RARs) or other targets to predict binding affinity. Software like AutoDock Vina or Schrödinger Suite can model interactions, focusing on the trifluoromethyl group’s role in hydrophobic binding .

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., kinase assays) to evaluate therapeutic potential. Compare results with analogs lacking the trifluoromethyl group to assess its impact .

Advanced: What strategies are used for structure-activity relationship (SAR) studies?

Answer:

- Analog Synthesis : Modify the amino group (e.g., alkylation or acylation) or replace the trifluoromethyl group with other electron-withdrawing groups (e.g., -NO, -CN) to assess electronic effects .

- Functional Group Isosteres : Replace the ethyl ester with methyl or morpholine esters to study bioavailability changes .

- Positional Scanning : Synthesize derivatives with substituents at positions 2, 4, or 6 to map critical regions for activity .

Advanced: How can metabolic stability be evaluated for this compound?

Answer:

- In Vitro Metabolism : Use liver microsomes (human or rat) to identify metabolic pathways. Monitor degradation via LC-MS and compare with ethyl nicotinate derivatives to assess esterase resistance .

- Skin Permeation Models : For topical applications, employ Franz diffusion cells with excised skin to measure permeation rates and metabolite formation (e.g., hydrolysis to nicotinic acid) .

Advanced: How do structural analogs (e.g., halogenated or fluorinated derivatives) influence reactivity?

Answer:

- Electrophilic Reactivity : Fluorine or trifluoromethyl groups reduce electron density at the pyridine ring, directing electrophilic substitution to specific positions (e.g., para to the amino group) .

- Stability : Trifluoromethyl groups enhance metabolic stability but may reduce solubility. Brominated analogs are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: How should researchers address contradictions in yield or purity data?

Answer:

- Purity Analysis : Use orthogonal methods (e.g., NMR + HPLC) to detect trace impurities. Crystallization or column chromatography can resolve discrepancies caused by byproducts .

- Yield Optimization : Screen reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) approaches. For example, DMF may improve trifluoromethylation efficiency compared to THF .

Advanced: What challenges arise during scale-up synthesis?

Answer:

- Multi-Step Sequences : Scale-up of halogenation or trifluoromethylation steps requires strict temperature control to avoid exothermic side reactions .

- Catalyst Loading : Transition-metal catalysts (e.g., Pd for cross-coupling) must be optimized to minimize costs and metal residues. Ligand screening (e.g., XPhos) improves efficiency .

- Workflow Integration : Continuous-flow systems enhance reproducibility for high-purity batches, particularly for photochemical or gas-phase reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.